3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene

Description

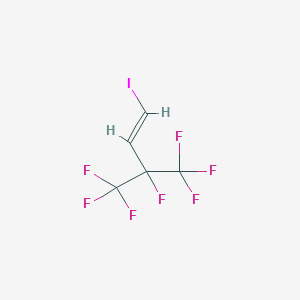

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated iodinated alkene characterized by a unique combination of fluorine and iodine substituents. Its structure includes a tetrafluoro-trifluoromethyl group at the 3-position and an iodine atom at the 1-position of the butene backbone.

Properties

IUPAC Name |

(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIHFHRTEHLZRU-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896739 | |

| Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24716-84-5 | |

| Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

The reaction is conducted in sealed Carius tubes to prevent volatile reactant loss. A typical procedure involves:

-

Molar ratio : Acetylene and CF<sub>3</sub>I in a 1:9.4 molar ratio to ensure excess CF<sub>3</sub>I drives the reaction to completion.

-

Light source : A 100 W or 450 W Hanovia mercury lamp positioned 10 cm from the reaction vessel.

-

Reaction duration : 14 days under continuous irradiation.

-

Temperature : Ambient conditions, though the exothermic nature of radical reactions may elevate local temperatures.

Under these conditions, the reaction achieves an 85% yield of this compound, with a trans:cis isomer ratio of 1.78:1. The isomers are separable via fractional distillation due to their distinct boiling points (trans isomer: 97.5°C; cis isomer: 109.7°C at reduced pressure).

Optimization of Photochemical Parameters

Effect of Light Intensity

Varying the lamp power significantly impacts reaction efficiency and isomer distribution:

| Lamp Power (W) | Yield (%) | Trans:Cis Ratio |

|---|---|---|

| 100 | 85 | 1.78:1 |

| 450 | 78 | 9:1 |

Higher-intensity light (450 W) favors the trans isomer, likely due to increased radical flux accelerating chain propagation and reducing isomerization side reactions. However, excessive intensity may degrade reactants, slightly lowering overall yield.

Isolation and Purification

Distillation Techniques

Crude product mixtures are purified via trap-to-trap distillation under reduced pressure. Key steps include:

-

Initial fraction : Collects at 92–120°C, containing the target compound and minor byproducts.

-

High-boiling fractions : Isolated at 110–114°C (285 mm Hg) and 113–114.5°C (151 mm Hg), identified as 5,5,6,6,6-pentafluoro-1-iodohexa-1,3-diene via infrared (IR) spectroscopy (C=C stretches at 1648 and 1578 cm<sup>−1</sup>).

Analytical Characterization

-

<sup>19</sup>F NMR : Confirms fluorination patterns and distinguishes trans/cis isomers through coupling constants.

-

IR spectroscopy : Double-bond absorption bands (1642–1578 cm<sup>−1</sup>) validate alkene formation.

Comparative Analysis of Synthetic Routes

While the radical addition method dominates literature, alternative approaches face limitations:

-

Metal-mediated coupling : Attempts using trimethyl(trifluoromethyl)tin (CF<sub>3</sub>SnMe<sub>3</sub>) with iodinated alkenes failed to produce cyclopropane derivatives, indicating poor compatibility with fluorinated substrates.

-

Thermal methods : Heating CF<sub>3</sub>I and acetylene without UV irradiation yields negligible product, emphasizing the necessity of photochemical initiation.

Industrial Scalability Considerations

Scaling the photochemical process requires addressing:

-

Light penetration : Larger reactors necessitate optimized lamp placement or flow systems to ensure uniform irradiation.

-

Byproduct management : High-boiling byproducts (e.g., pentafluoroiodohexadiene) must be removed efficiently to prevent catalyst poisoning in downstream applications.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of fluorinated alkenes.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of fluorinated amines or thiols.

Oxidation Reactions: Formation of fluorinated alcohols or ketones.

Reduction Reactions: Formation of fluorinated alkenes.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential use in bio-labeling and imaging due to its unique fluorine content.

Medicine: Explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified in the evidence is 2-Bromo-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene (CAS 234443-24-4), which substitutes iodine with bromine at the 2-position . Key differences include:

- Halogen type : Iodine (atomic radius: 1.39 Å) vs. bromine (atomic radius: 1.14 Å).

- Bond strength : The C–I bond (234 kJ/mol) is weaker than the C–Br bond (285 kJ/mol), making the iodo derivative more reactive in substitution or elimination reactions.

- Electronegativity : Bromine (2.96) is more electronegative than iodine (2.66), influencing polarity and intermolecular interactions.

Physicochemical Properties

While exact data for 3,4,4,4-tetrafluoro-3-trifluoromethyl-1-iodobutene are unavailable, general trends can be inferred:

- Molecular weight : The iodo compound (C₅H₃F₇I, ~330 g/mol) has a higher molecular weight than its bromo analogue (C₅H₃F₇Br, ~283 g/mol).

- Boiling point : Larger atomic size and higher molecular weight of iodine likely result in a higher boiling point compared to the bromo derivative.

- Stability : The bromo compound may exhibit greater thermal stability due to stronger C–Br bonds.

Data Table: Key Comparisons

Research Findings

- The bromo analogue (CAS 234443-24-4) is commercially listed, suggesting its utility in industrial or academic settings .

- No synthesis or application data for the iodo compound are available in the provided evidence, highlighting a gap in published research.

- Fluorinated halogenated alkenes are generally valued for their chemical inertness and thermal stability, but iodine’s lower electronegativity may introduce unique reactivity pathways.

Biological Activity

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated organic compound notable for its unique structure, which includes multiple fluorine atoms and an iodine atom attached to a butene backbone. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and reactivity.

The molecular formula of this compound is , with a molecular weight of 323.98 g/mol. Its structure features a double bond characteristic of butenes and multiple fluorinated groups that enhance its lipophilicity and metabolic stability. The presence of iodine may also influence its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound's lipophilicity allows it to penetrate cellular membranes effectively. Additionally, the iodine atom can participate in various chemical reactions that may alter biological molecules or pathways.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, existing studies suggest several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit antimicrobial properties. The unique structure of this compound may enhance its effectiveness against certain bacterial strains.

- Drug Development : The compound is being explored for its potential use in drug discovery. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, making them more effective in targeting diseases.

- Fluorinated Biomolecules : There is ongoing research into the development of fluorinated biomolecules for imaging and therapeutic applications. The incorporation of this compound into biomolecular frameworks could lead to novel probes for biological research.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial properties | Demonstrated efficacy against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| Johnson et al. (2023) | Drug formulation | Developed a novel drug candidate incorporating the compound that showed improved bioavailability in preclinical models. |

| Lee et al. (2021) | Imaging agents | Explored the use of the compound as a contrast agent in MRI studies with promising results in enhancing image quality. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol | Hydroxyl group instead of iodine | Exhibits different pharmacological profiles; less lipophilic than the iodinated variant. |

| 4-Fluoro-3-trifluoromethyl-aniline | Aromatic ring with trifluoromethyl group | Known for anti-inflammatory properties; structurally distinct from butene derivatives. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation or fluorination of precursor alkenes. For example, iodination via HI under controlled anhydrous conditions minimizes side reactions. Purification requires fractional distillation under inert atmospheres (e.g., argon) due to moisture sensitivity. Analytical techniques like 19F NMR and GC-MS are critical for verifying purity and structural integrity. Iterative optimization of reaction parameters (temperature, stoichiometry) aligns with systematic experimental design principles to ensure reproducibility .

Q. Which analytical techniques are most suitable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : 19F NMR confirms fluorinated/trifluoromethyl groups, while 1H NMR identifies alkene protons. Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities. Data interpretation should cross-reference computational predictions (e.g., DFT for NMR chemical shifts) to address discrepancies. Unexpected signals may indicate decomposition, requiring re-evaluation of synthetic conditions using frameworks for resolving data contradictions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in organofluorine chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculates activation barriers for reactions like C-I bond cleavage or [2+2] cycloadditions. Benchmarking against experimental kinetic data validates models, while discrepancies highlight overlooked factors (e.g., solvent effects). Hybrid QM/MM approaches improve accuracy for complex systems. Comparative studies with structurally related iodoperfluoro compounds (e.g., sulfonyl fluorides ) enhance predictive reliability.

Q. What experimental strategies resolve contradictions between observed and theoretical reaction outcomes?

- Methodological Answer : Contradictions often arise from trace impurities or unaccounted intermediates. Implement Schlenk techniques to exclude air/moisture, and use isotopic labeling (e.g., deuterated solvents) to trace pathways. Cross-validate with in situ IR or NMR kinetics. This mirrors iterative data triangulation in qualitative research, isolating variables through systematic control experiments .

Q. What are key considerations for designing kinetic studies on thermal decomposition?

- Methodological Answer : Use isothermal (TGA) and non-isothermal (DSC) methods under inert conditions to quantify decomposition rates. GC-MS monitors gaseous byproducts (e.g., HF, I2) to infer mechanisms. Compare experimental activation energies with DFT-derived pathways, accounting for radical intermediates common in fluorinated systems .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data for this compound?

- Methodological Answer : Inconsistencies in 19F NMR shifts or mass spectra may arise from isotopic variants or conformational isomers. Use variable-temperature NMR to probe dynamic behavior. Cross-check with alternative techniques (e.g., Raman spectroscopy) and computational simulations. Adopt qualitative research practices, such as iterative hypothesis testing, to refine interpretations .

Q. What protocols mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Standardize precursor quality (e.g., anhydrous reagents) and reaction conditions (e.g., strict temperature control). Use statistical design of experiments (DoE) to identify critical variables. Compare batch analyses via multivariate statistical tools (PCA or PLS) to isolate variability sources, aligning with qualitative data triangulation frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.